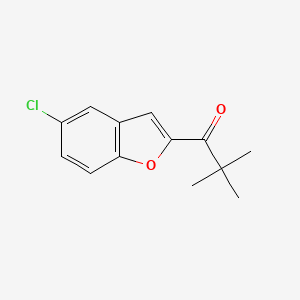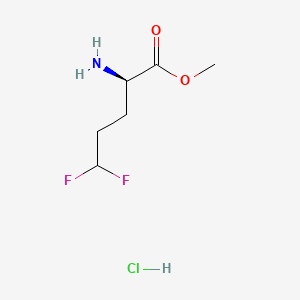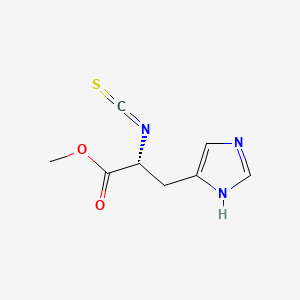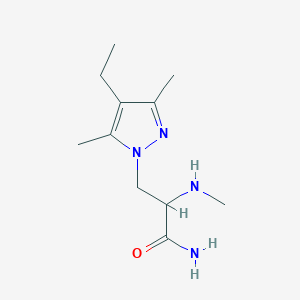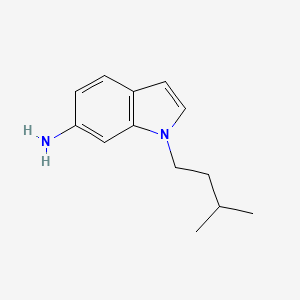
1-Isopentyl-1h-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopentyl-1h-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound includes an indole core with an isopentyl group attached to the nitrogen atom and an amine group at the 6th position.
Métodos De Preparación
The synthesis of 1-Isopentyl-1h-indol-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopentylindole with an appropriate amine source under specific conditions. For instance, the reaction of 1-isopentylindole with ammonia or an amine in the presence of a catalyst can yield this compound . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-Isopentyl-1h-indol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isopentyl-1h-indol-6-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 1-Isopentyl-1h-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-Isopentyl-1h-indol-6-amine can be compared with other similar compounds, such as:
1-Methyl-1h-indol-6-amine: This compound has a methyl group instead of an isopentyl group, leading to different chemical and biological properties.
1-Isopropyl-1h-indol-6-amine: The isopropyl group in this compound results in different steric and electronic effects compared to the isopentyl group.
1-Isobutyl-1h-indol-6-amine: The isobutyl group provides different hydrophobic interactions and reactivity compared to the isopentyl group.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)indol-6-amine |
InChI |
InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-3-4-12(14)9-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 |
Clave InChI |
JRWIAEGLDGZTMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C=CC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


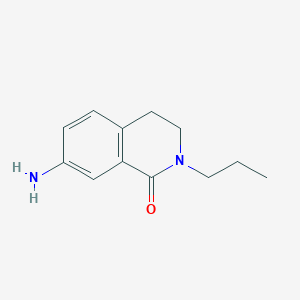
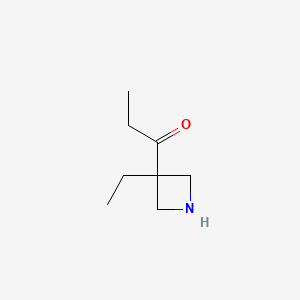
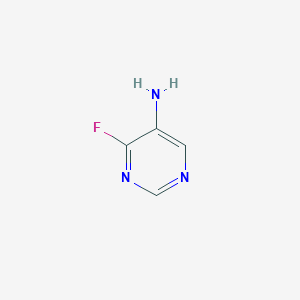
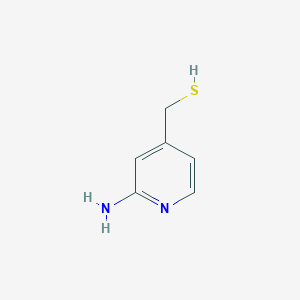
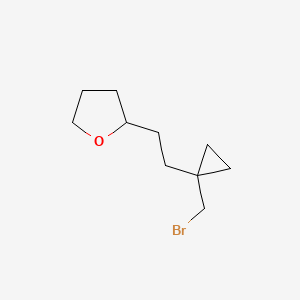
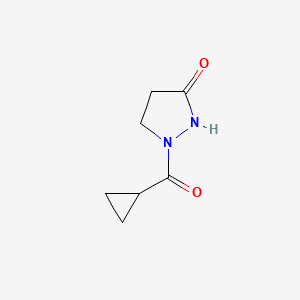
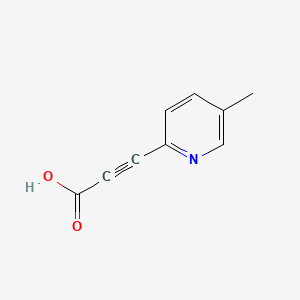
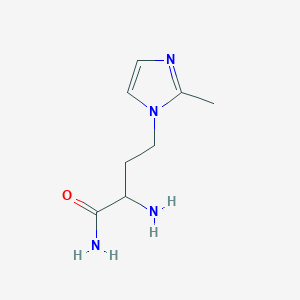
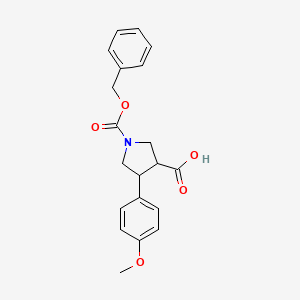
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
